molecular formula C14H15NOS B183554 N-Mesityl-2-thiophenecarboxamide CAS No. 70608-30-9

N-Mesityl-2-thiophenecarboxamide

Cat. No. B183554
CAS RN: 70608-30-9
M. Wt: 245.34 g/mol
InChI Key: DMWXIZPXQWCYDF-UHFFFAOYSA-N
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Description

N-Mesityl-2-thiophenecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the thiophene family, which is well known for its wide range of biological and pharmacological activities. In

Mechanism Of Action

The mechanism of action of N-Mesityl-2-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the protein kinase C (PKC) family, which is involved in various signaling pathways.

Biochemical And Physiological Effects

N-Mesityl-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines, suggesting its potential use in the treatment of inflammatory diseases. It has also been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. Additionally, N-Mesityl-2-thiophenecarboxamide has been shown to have antiviral, antibacterial, and antifungal activities, suggesting its potential use in the treatment of infectious diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-Mesityl-2-thiophenecarboxamide in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various biological processes. Additionally, its relatively simple synthesis method and low cost make it an attractive candidate for use in large-scale experiments. However, one of the limitations of using N-Mesityl-2-thiophenecarboxamide is its relatively low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, its potential toxicity and side effects must be carefully considered when using it in lab experiments.

Future Directions

There are many potential future directions for the study of N-Mesityl-2-thiophenecarboxamide. One area of research could focus on its potential as a photosensitizer in photodynamic therapy. Another area of research could focus on its potential as a drug candidate for the treatment of inflammatory diseases, infectious diseases, and cancer. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects, as well as to develop more efficient and cost-effective synthesis methods.

Synthesis Methods

The synthesis of N-Mesityl-2-thiophenecarboxamide is a multi-step process that involves the reaction of mesitylene with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to form the final product, N-Mesityl-2-thiophenecarboxamide.

Scientific Research Applications

N-Mesityl-2-thiophenecarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antiviral, antibacterial, and antifungal activities, making it a promising candidate for the development of new drugs to combat infectious diseases. It has also been shown to have anti-inflammatory and analgesic properties, suggesting its potential use in the treatment of chronic pain and inflammation. Additionally, N-Mesityl-2-thiophenecarboxamide has been studied for its potential as a photosensitizer in photodynamic therapy, a promising cancer treatment that uses light to activate photosensitizers and kill cancer cells.

properties

CAS RN

70608-30-9

Product Name

N-Mesityl-2-thiophenecarboxamide

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

N-(2,4,6-trimethylphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C14H15NOS/c1-9-7-10(2)13(11(3)8-9)15-14(16)12-5-4-6-17-12/h4-8H,1-3H3,(H,15,16)

InChI Key

DMWXIZPXQWCYDF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CS2)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CS2)C

Origin of Product

United States

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